1-Chloro-4-[(methanesulfinyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(methanesulfinyl)methyl]benzene is an organic compound with the molecular formula C8H9ClO2S It is a derivative of benzene, where a chlorine atom and a methanesulfinylmethyl group are substituted at the 1 and 4 positions, respectively
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[(methanesulfinyl)methyl]benzene typically involves the chlorination of 4-[(methanesulfinyl)methyl]benzene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may require a solvent like dichloromethane and is usually carried out under reflux conditions to ensure complete chlorination .
Analyse Chemischer Reaktionen
1-Chloro-4-[(methanesulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to 1-Chloro-4-[(methylthio)methyl]benzene using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in thioether derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(methanesulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(methanesulfinyl)methyl]benzene is primarily related to its ability to undergo various chemical transformations. The methanesulfinyl group can participate in redox reactions, while the chlorine atom can be involved in substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with different molecular targets and pathways depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(methanesulfinyl)methyl]benzene can be compared to other similar compounds, such as:
1-Chloro-4-[(methylthio)methyl]benzene: This compound has a methylthio group instead of a methanesulfinyl group, making it less oxidized and potentially less reactive in certain contexts.
1-Bromo-4-[(methanesulfinyl)methyl]benzene: The bromine atom can make this compound more reactive in nucleophilic substitution reactions compared to its chlorine counterpart.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a different substitution pattern, which can affect its reactivity and applications
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
24176-68-9 |
---|---|
Molekularformel |
C8H9ClOS |
Molekulargewicht |
188.67 g/mol |
IUPAC-Name |
1-chloro-4-(methylsulfinylmethyl)benzene |
InChI |
InChI=1S/C8H9ClOS/c1-11(10)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
OYNKDWZZTONUIY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.